6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Fluorescence spectroscopy Naphthalimide photophysics Oligonucleotide labeling

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (CAS 172227-59-7), also designated 4-acetylamino-1,8-naphthalimido-N-caproic acid (NCA), is a 1,8-naphthalimide-derived fluorophore featuring a C6-carboxylic acid spacer and a 4-acetamido ring substituent. The molecule possesses a flat, planar tricyclic core capable of DNA/RNA intercalation or groove binding, while the terminal carboxyl group permits covalent attachment to amino-modified oligonucleotides via carbonyldiimidazole (CDI) activation.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 172227-59-7
Cat. No. B063856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
CAS172227-59-7
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O
InChIInChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25)
InChIKeyRCZAYEHQRFPFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (CAS 172227-59-7): A 1,8-Naphthalimide Fluorophore for Antisense Oligonucleotide Labeling – Procurement-Relevant Profile


6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (CAS 172227-59-7), also designated 4-acetylamino-1,8-naphthalimido-N-caproic acid (NCA), is a 1,8-naphthalimide-derived fluorophore featuring a C6-carboxylic acid spacer and a 4-acetamido ring substituent [1]. The molecule possesses a flat, planar tricyclic core capable of DNA/RNA intercalation or groove binding, while the terminal carboxyl group permits covalent attachment to amino-modified oligonucleotides via carbonyldiimidazole (CDI) activation [1]. Its standard specification for fluorescence applications is ≥95.0% purity by HPCE, and the compound is supplied as a solid soluble in both water and DMSO .

Why 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid Cannot Be Freely Substituted by Other 4-Substituted Naphthalimide–Hexanoic Acid Congeners


The identity of the 4-substituent on the 1,8-naphthalimide core fundamentally governs the photophysical output of this compound class. In a controlled series of six derivatives sharing an identical hexanoic acid linker and differing only at the 4-amino substituent (compounds 2–6, characterized in the same study under identical conditions), the acetamido derivative (compound 2) produced a Stokes shift of 6792 cm⁻¹—the largest in the series—while its quantum yield (ϕ = 0.015) was 30–43-fold lower than those of the t-Boc (ϕ = 0.62) and tosyl (ϕ = 0.65) analogs [1]. This divergent photophysical signature is a direct consequence of the electron-donating character of the acetamido group, which alters the internal charge-transfer excited state of the fluorophore [1]. A researcher who replaces this compound with a different 4-substituted congener without re-optimizing excitation/emission channels and detector gain settings risks assay failure due to mismatched spectral windows or altered signal-to-background ratios. Furthermore, only the 4-acetamido derivative has published validation data for antisense oligonucleotide labeling with a quantified detection sensitivity of 10⁻⁹ mol/L in ODN–NCA conjugates [2].

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Largest Stokes Shift Among 4-Substituted Naphthalimide–Hexanoic Acid Derivatives Reduces Spectral Crosstalk

In a direct intra-study comparison of five 4-substituted 1,8-naphthalimide-N-caproic acid derivatives (compounds 2–6) measured under identical conditions, the 4-acetamido derivative (compound 2) exhibited the largest Stokes shift at 6792 cm⁻¹, surpassing the 4-ethoxycarbonyl (compound 3, 5824 cm⁻¹), 4-t-Boc (compound 4, 6595 cm⁻¹), 4-methanesulfonyl (compound 5, 5629 cm⁻¹), and 4-p-toluenesulfonyl (compound 6, 4758 cm⁻¹) analogs [1]. The Stokes shift advantage of compound 2 over the next-closest congener (compound 4) is 197 cm⁻¹, and the margin over the lowest-performing congener (compound 6) is 2034 cm⁻¹ [1].

Fluorescence spectroscopy Naphthalimide photophysics Oligonucleotide labeling

Demonstrated 10⁻⁹ mol/L Detection Sensitivity for Antisense Oligonucleotide Conjugates

The NCA (4-acetamido-1,8-naphthalimido-N-caproic acid) fluorophore, when covalently attached to the 5'-termini of oligodeoxynucleotides (an octamer, a 33-mer, and a 41-mer complementary to the HIV-1 tat initiator) via CDI-activated carboxyl coupling, yielded a reproducible detection sensitivity of 10⁻⁹ mol/L (1 nM) under optimized fluorescence conditions [1]. Sensitivity was retained across oligonucleotide chain lengths from 8 to 41 bases, with fluorescence intensity varying in a chain-length-dependent manner [1]. No comparable sensitivity figure has been published for alternative 4-substituted naphthalimide–hexanoic acid congeners in an equivalent ODN-labeling context.

Oligonucleotide detection Fluorescence sensitivity Antisense therapeutics

Aqueous-Phase Spectral Position (λex 364 nm, λem 476 nm) Distinct from Organic-Solvent Profile

In 0.1 M phosphate buffer at pH 7.0, 6-(4-acetamido-1,8-naphthalamido)hexanoic acid displays excitation and emission maxima at λex 364 nm and λem 476 nm . This aqueous spectral profile differs from its behavior in acetonitrile, where the absorption maximum is 347 nm and the emission maximum is 454 nm [1]. The 17 nm bathochromic shift in λabs and the 22 nm bathochromic shift in λem upon moving from organic to aqueous medium are consistent with the solvatochromic behavior documented for this compound class [1]. The UV-excitation wavelength (364 nm) is compatible with standard UV transilluminators and UV laser lines, while the visible emission (476 nm) falls in a region with low autofluorescence background from biological matrices.

Fluorophore characterization Biological assay compatibility Spectral calibration

Extinction Coefficient and Quantum Yield Profile Distinguish the Acetamido Derivative from Higher-Brightness But Spectrally Overlapping Congeners

The 4-acetamido derivative (compound 2) exhibits a molar extinction coefficient of ε = 1.1 × 10⁴ M⁻¹ cm⁻¹ at 347 nm in CH₃CN, which is within the range of its congeners (ε = 0.8–1.2 × 10⁴ M⁻¹ cm⁻¹ for compounds 3–6) [1]. However, its quantum yield (ϕ = 0.015) is the lowest in the series, ranking below compound 5 (ϕ = 0.45), compound 3 (ϕ = 0.51), compound 4 (ϕ = 0.62), and compound 6 (ϕ = 0.65) [1]. The resulting calculated molecular brightness (ε × ϕ) for compound 2 is approximately 165 M⁻¹ cm⁻¹, which is 21–47-fold lower than the brightness of compounds 3–6 (range: 3600–7800 M⁻¹ cm⁻¹) [1]. This low intrinsic brightness of the free fluorophore in organic solvent underscores that its practical utility derives not from solution-phase brightness but from the specific turn-on or environment-sensitive fluorescence enhancement observed upon DNA/RNA intercalation or groove binding [2].

Molar absorptivity Fluorescence brightness Photophysical ranking

Experimentally Validated Conjugation to Antisense Oligonucleotides of 8–41 Bases with Retention of Fluorescence

The conjugation of NCA to oligodeoxynucleotides has been demonstrated across three sequence lengths—an 8-mer d(TCTTGCTC), a 33-mer, and a 41-mer complementary to the HIV-1 tat initiator—using CDI activation of the terminal carboxyl group and hexamethylenediamine spacer coupling to the 5'-OH terminus [1]. All three ODN–NCA conjugates retained useful fluorescence after purification by RP-HPLC and polyacrylamide gel electrophoresis [1]. The fluorescence intensity varied as a function of oligonucleotide chain length, a phenomenon studied systematically within the same work [1]. This conjugation protocol is specifically documented for the 4-acetamido derivative; no equivalent multi-length validation has been published for the 4-amino, 4-ethoxycarbonyl, 4-t-Boc, 4-mesyl, or 4-tosyl congeners [2].

Oligonucleotide conjugation Antisense probe development Covalent labeling chemistry

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid: Evidence-Backed Research and Industrial Application Scenarios


Fluorescent Labeling of Antisense Oligonucleotides for in Vitro Hybridization and Uptake Studies

The compound is directly validated for covalent attachment to the 5'-terminus of antisense ODNs (8–41 bases) via CDI/hexamethylenediamine coupling chemistry, with demonstrated fluorescence retention post-RP-HPLC and PAGE purification and a detection sensitivity of 10⁻⁹ mol/L for the resulting ODN–NCA conjugates [1]. The large Stokes shift of 6792 cm⁻¹ (in CH₃CN) [2] minimizes excitation scatter interference in homogenous hybridization assays, while aqueous emission at 476 nm provides a spectral window with low biological autofluorescence. This application scenario is supported by primary experimental evidence from the Dubey et al. (1997) study, which specifically used NCA-labeled ODNs complementary to the HIV-1 tat initiator [1].

Environment-Sensitive 'Light-Up' Probe Development Leveraging Low Free-Fluorophore Quantum Yield

The 4-acetamido derivative's uniquely low solution-phase quantum yield (ϕ = 0.015 in CH₃CN) [2], combined with its flat planar naphthalimide core capable of DNA/RNA intercalation or groove binding [1], makes it an informed candidate for designing environment-sensitive probes where the free (unbound) fluorophore remains largely quenched and fluorescence is selectively restored upon target engagement. This property is structurally encoded: the acetamido electron-donating group modulates the internal charge-transfer excited state differently than the higher-quantum-yield t-Boc, ethoxycarbonyl, mesyl, or tosyl congeners [2], meaning the low brightness is not a generic class feature but a substitution-specific characteristic exploitable for turn-on detection formats.

UV-Excitable Fluorescent Tracking in Cellular Uptake and Subcellular Localization Studies

With an excitation maximum at 364 nm in physiological buffer (0.1 M phosphate, pH 7.0) , the compound is compatible with standard UV fluorescence microscopy filter sets and UV laser sources. The 476 nm emission lies in a region distinct from common cellular autofluorescence (typically below 450 nm) and from widely used green fluorophores (e.g., FITC, emission ~520 nm), offering potential for minimal-crosstalk co-labeling experiments. The compound's solubility in both water and DMSO facilitates delivery into biological systems. While direct comparative cellular imaging data are not available in the primary literature, the spectral positioning and validated oligonucleotide conjugation [1] support its use in tracking labeled antisense ODNs in cellular uptake and localization assays.

Reference Standard for 4-Substituted Naphthalimide Photophysical Characterization Studies

Compound 2 serves as the acetyl-substituted reference point within the comprehensive photophysical dataset published by Singh et al. (2016), which systematically mapped absorption, emission, extinction coefficient, quantum yield, Stokes shift, and fluorescence lifetime for five 4-substituted naphthalimide–hexanoic acid derivatives under identical conditions [2]. Researchers developing new naphthalimide-based probes or conducting structure–photophysical-property relationship (SPPR) studies can use these published values as a benchmark for validating synthetic batches, assessing solvent effects, or calibrating instrumentation. The compound's measured average fluorescence lifetime of 7.32 ns (bi-exponential: τ₁ = 1.46 ns [23%], τ₂ = 9.11 ns [77%]) in CH₃CN [2] provides an additional time-resolved parameter useful for fluorescence lifetime imaging (FLIM) or time-gated detection method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.